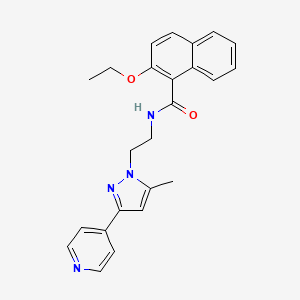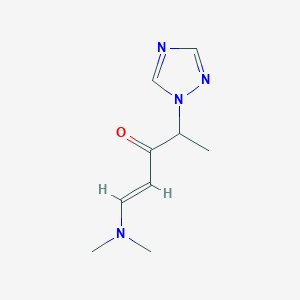
2-ethoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the naphthamide family and has unique properties that make it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
Cytochrome P450 Inhibitors
The compound 2-ethoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide has been explored for its role as a chemical inhibitor in studies involving cytochrome P450 (CYP) isoforms in human liver microsomes. CYP enzymes are crucial in the metabolism of a vast array of drugs, and understanding the selectivity and potency of inhibitors like 2-ethoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide is vital for predicting drug-drug interactions when multiple drugs are coadministered. This compound's selectivity is essential for deciphering the involvement of specific CYP isoforms in drug metabolism and thus ensuring the safety and efficacy of pharmacotherapies (Khojasteh et al., 2011).
Heterocyclic Chemistry
The compound has been studied within the context of heterocyclic chemistry, particularly focusing on the fascinating variability in the chemistry and properties of compounds like 2-ethoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide. The review of such compounds includes discussions on their preparation procedures, properties, and their complex formation with various metals, showcasing their significance in various chemical and biological applications (Boča et al., 2011).
Urinary Carcinogen Metabolites
This compound has also been mentioned in the context of studies focusing on human urinary carcinogen metabolites, which are essential for understanding the biological effects of tobacco and cancer. The compound's structural features and interactions may be relevant in the context of quantifying specific carcinogens and their metabolites in human urine, which is a critical aspect of studying the links between tobacco use, carcinogen exposure, and cancer development (Hecht, 2002).
Medicinal and Pharmaceutical Applications
The compound's structural scaffold, resembling the pyranopyrimidine core, has been noted for its broader synthetic applications in medicinal and pharmaceutical industries. The review highlights the applicability and challenges in developing the main core of such structures, emphasizing the potential of this compound in the development of new drugs and medicinal solutions (Parmar et al., 2023).
Biodegradation in Soil and Groundwater
In the context of environmental science, the compound's structural features are discussed in relation to the biodegradation and fate of similar compounds in soil and groundwater. Understanding the microbial pathways and genetic factors that influence the biodegradation of such compounds is crucial for assessing their environmental impact and for the development of bioremediation strategies (Thornton et al., 2020).
Propiedades
IUPAC Name |
2-ethoxy-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-3-30-22-9-8-18-6-4-5-7-20(18)23(22)24(29)26-14-15-28-17(2)16-21(27-28)19-10-12-25-13-11-19/h4-13,16H,3,14-15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNNXPCDBWOPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCN3C(=CC(=N3)C4=CC=NC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-methyloxime](/img/structure/B2520136.png)



![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2520144.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2520146.png)
![7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2520149.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2520151.png)
![N-[(1-Methylindazol-6-yl)methyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2520153.png)
![Methyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine-2-carboxylate](/img/structure/B2520154.png)
![N-([2,3'-bipyridin]-5-ylmethyl)thiophene-2-carboxamide](/img/structure/B2520155.png)

![3-((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2520157.png)